molecular formula C24H36N2O5 B121798 Enalapril tert-Butyl Ester CAS No. 108428-39-3

Enalapril tert-Butyl Ester

Numéro de catalogue: B121798
Numéro CAS: 108428-39-3
Poids moléculaire: 432.6 g/mol
Clé InChI: COROOYFPXSPNBH-IHPCNDPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enalapril tert-Butyl Ester is a complex organic compound that belongs to the class of amino acid derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Enalapril tert-Butyl Ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include tert-butyl chloroformate, amino acids, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Condensation and Hydrolysis

  • Condensation : BOC-L-alanine reacts with L-proline methyl ester hydrochloride in dichloromethane using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a condensing agent and triethylamine as a base. This forms BOC-L-alanyl-L-proline methyl ester (84% yield) .

  • Hydrolysis : The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield BOC-L-alanyl-L-proline .

Deprotection of the tert-Butyl Ester

  • Acid-Mediated Deprotection : Treatment with HCl in ethanol at 25°C removes the BOC (tert-butoxycarbonyl) group, yielding L-alanyl-L-proline (85% yield) . The reaction proceeds via acid-catalyzed cleavage of the tert-butyl ester, with neutralization to pH 3–5 using NaOH to isolate the product .

  • General Reactivity : Tert-butyl esters are resistant to basic hydrolysis but readily cleaved under acidic conditions (e.g., HCl, TFA) or via enzymatic action .

In Vitro Stability

  • GI Tract Stability : Enalapril tert-butyl ester demonstrates stability in gastrointestinal (GI) homogenate (>50% remaining after 1 hour), unlike methyl or ethyl esters (<10% remaining). This stability is attributed to resistance to carboxylesterase (CES1) in the GI tract .

  • Enzymatic Hydrolysis : Hepatic esterases metabolize the ester to its active form, enalaprilat, post-absorption .

Comparative Stability of Esters

Ester TypeGI Homogenate Stability (1 h)Key Enzyme Involved
Methyl<10% remainingCES1
Ethyl<10% remainingCES1
tert-Butyl >50% remainingMinimal CES1 activity

Reduction Reactions

  • Catalytic Hydrogenation : this compound undergoes reductive amination with ethyl 2-oxo-4-phenylbutyrate using Raney nickel and hydrogen (2 atm) to form enalapril .

Acid Chloride Formation

  • While not directly reported for this compound, tert-butyl esters generally react with SOCl₂ at room temperature to generate acid chlorides in high yields . This reaction could be leveraged for further derivatization.

Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
CondensationEDCI, TEA, CH₂Cl₂, 0–30°C84%95%
DeprotectionHCl (31%), ethanol, 25°C85%98%
ReductionH₂ (2 atm), Raney nickel, 3A molecular sieve74%N/A

Prodrug Activation

  • This compound is hydrolyzed in vivo to enalaprilat, the active ACE inhibitor. This biotransformation occurs via hepatic esterases, with 60% of the absorbed dose converted .

Comparative Metabolism

PropertyThis compoundCaptopril
ProdrugYesNo
Activation SiteLiverN/A
Half-Life (Active)11 hours2 hours

Key Research Findings

  • Synthetic Efficiency : The tert-butyl group enhances reaction selectivity during intermediate synthesis, minimizing side reactions .

  • Metabolic Advantages : Its stability in the GI tract improves oral bioavailability compared to labile esters (e.g., methyl) .

  • Industrial Scalability : Automated reactors and optimized conditions (e.g., 0–40°C for deprotection) enable large-scale production .

Applications De Recherche Scientifique

Medicinal Chemistry

Enalapril tert-butyl ester serves as a prodrug that is metabolized into its active form, Enalaprilat. This conversion is crucial for its effectiveness in treating hypertension and heart failure. The compound's structure allows for enhanced lipophilicity, which can improve its absorption and bioavailability compared to its parent drug.

Pharmacokinetic Studies

Pharmacokinetic studies utilize this compound to trace the biotransformation processes within biological systems. The compound is employed in studies that assess the absorption, distribution, metabolism, and excretion (ADME) profiles of Enalapril derivatives.

Case Study Insights

Research has demonstrated that the tert-butyl ester enhances the stability and solubility of Enalapril in various formulations:

  • Stability Testing : In formulations stored at different temperatures, Enalapril maleate showed a decrease in concentration over time; however, modifications with tert-butyl esters maintained better stability profiles .
  • Transdermal Delivery : The compound has been explored for use in transdermal drug delivery systems due to its favorable molecular weight and lipophilicity, allowing for efficient skin permeation .

Formulation Development

The development of pharmaceutical formulations incorporating this compound focuses on improving delivery methods and patient compliance. Its application in liquid dosage forms has been evaluated for characteristics such as palatability and injectability.

Comparative Analysis of Formulations

Sample TypeViscosity (Pa.s)Stability (Days at 25°C)Recovery Rate (%)
Atenolol Formulation0.238 ± 0.06118069.12 ± 2.34
Enalapril Maleate Formulation0.273 ± 0.0286064.10 ± 6.99
SuspendIt®0.483 ± 0.00718078.4 ± 3.1

This table highlights the comparative performance of formulations containing Enalapril maleate versus those with other active ingredients like Atenolol .

Industrial Applications

In addition to medicinal uses, this compound is also applied in pharmaceutical quality control processes to ensure consistency in drug formulation and efficacy.

Quality Control Standards

The compound is utilized as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the characterization of Enalapril and its derivatives. This application is critical for validating the identity and purity of pharmaceutical products.

Mécanisme D'action

The mechanism of action of Enalapril tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Enalapril tert-Butyl Ester can be compared with other amino acid derivatives, such as:
    • N-tert-butoxycarbonyl-L-phenylalanine
    • N-tert-butoxycarbonyl-L-proline
    • N-tert-butoxycarbonyl-L-leucine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Activité Biologique

Enalapril tert-butyl ester is a prodrug of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The biological activity of this compound is primarily linked to its conversion into enalaprilat, the active form, which exerts its pharmacological effects by inhibiting ACE. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

This compound functions as a prodrug that is metabolized to enalaprilat. The mechanism involves:

  • Inhibition of ACE : Enalaprilat competitively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure .
  • Effects on Renin-Angiotensin-Aldosterone System (RAAS) : By inhibiting ACE, enalaprilat increases plasma renin activity due to the loss of feedback inhibition from angiotensin II. This leads to decreased aldosterone secretion and increased sodium excretion, further contributing to blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Following oral administration, enalapril is rapidly absorbed and converted into enalaprilat. Studies indicate that the bioavailability of enalapril can be affected by its formulation and the presence of certain excipients .
  • Distribution : Enalaprilat distributes widely in tissues, particularly in the kidneys and vascular tissues. However, it has limited penetration across the blood-brain barrier .
  • Metabolism : The compound is primarily metabolized in the liver via hydrolysis by esterases to form enalaprilat. Approximately 60% of the absorbed dose undergoes this transformation .
  • Excretion : Both enalapril and enalaprilat are predominantly excreted via the kidneys, with about 61% of the dose recovered in urine .

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Hypertensive Patients : A clinical trial demonstrated that patients treated with enalapril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The antihypertensive effects were sustained over a 24-hour period post-administration .
  • Heart Failure Management : In patients with heart failure, enalapril has been shown to improve symptoms and reduce hospitalizations related to heart failure exacerbations. The drug's ability to lower afterload contributes to improved cardiac output .
  • Adverse Effects : Common side effects associated with ACE inhibitors like enalapril include hypotension, hyperkalemia, and cough. A study noted that while these side effects are prevalent, they are generally manageable with dose adjustments or monitoring .

Comparative Analysis

The following table summarizes key pharmacological properties of this compound compared to other ACE inhibitors:

PropertyThis compoundCaptoprilLisinopril
ProdrugYesNoNo
Active MetaboliteEnalaprilatCaptoprilLisinopril
Onset of Action1-2 hours1 hour1 hour
Duration of Action12-24 hours6-8 hours24 hours
Common Side EffectsHypotension, coughRash, taste changesDizziness, headache

Propriétés

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COROOYFPXSPNBH-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127024
Record name N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108428-39-3
Record name N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108428-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.